molecular formula C21H23FN6O B2634698 4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 1291848-82-2

4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2634698
CAS No.: 1291848-82-2
M. Wt: 394.454
InChI Key: GJZYXIFAGSBRHA-UHFFFAOYSA-N
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Description

The compound “4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The molecule also includes a 1,2,3-triazole ring, which is a type of azole, a class of five-membered nitrogen-containing heterocycles .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The piperazine ring is a six-membered ring with two nitrogen atoms opposite each other. The 1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. Piperazine rings can participate in various reactions, including substitutions, additions, and ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis, Biological Activity, and Structure Activity Relationship Studies : This research involved the synthesis of 1,2,4-triazole derivatives containing a piperazine nucleus, exploring various synthesis techniques like conventional, microwave, and ultrasound irradiation. The compounds were assessed for their antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, with some showing promising results. Molecular docking further validated the enzyme inhibitory potentials of these compounds (Mermer et al., 2018).

Anticancer Agents and Carbonic Anhydrase Inhibitors : New mono Mannich bases with piperazines were synthesized to assess their cytotoxic/anticancer properties and inhibitory effects on human carbonic anhydrase I and II isoenzymes. Compounds exhibited notable tumor selectivity and inhibition profiles, marking them as potential leads for carbonic anhydrase studies (Tuğrak et al., 2019).

Antitumor Activity of Novel Schiff Bases : A study synthesized novel 1,2,4-triazole Schiff bases with the 1-[bi-(4-fluorophenyl)methyl]piperazine group and evaluated their antitumor activity. Several compounds displayed significant inhibitory activity against CDC25B, indicating their potential as antitumor agents (Ding et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Given the prevalence of piperazine and triazole moieties in pharmaceuticals, it could be of interest in drug discovery and medicinal chemistry .

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-[5-(2-fluoroanilino)triazolidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN6O/c1-14-6-5-9-18(15(14)2)27-10-12-28(13-11-27)21(29)19-20(25-26-24-19)23-17-8-4-3-7-16(17)22/h3-9,19-20,23-26H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPRFSOAIHECJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3C(NNN3)NC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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